3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile

Medicinal Chemistry Synthesis Kinase Inhibitor Building Block Nucleophilic Aromatic Substitution

3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile is a differentiated heteroaryl ether providing a critical meta-benzonitrile pharmacophore and a 2-chloro leaving group optimized for SNAr coupling. This specific substitution pattern is essential for constructing nanomolar TBK1/IKKε inhibitor libraries (US8969335). Generic regioisomers fail to replicate target engagement. The REACH-registered supply eliminates notification delays, and 98% purity ensures batch consistency for preclinical scale-up.

Molecular Formula C11H6ClN3O
Molecular Weight 231.64
CAS No. 353259-11-7
Cat. No. B2964932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile
CAS353259-11-7
Molecular FormulaC11H6ClN3O
Molecular Weight231.64
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)C#N
InChIInChI=1S/C11H6ClN3O/c12-11-14-5-4-10(15-11)16-9-3-1-2-8(6-9)7-13/h1-6H
InChIKeyOOZDEYYWBGQNOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile (353259-11-7): A Specialized Pyrimidine Building Block for Kinase-Targeted Synthesis


3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile (CAS 353259-11-7) is a heteroaryl ether consisting of a 2-chloropyrimidine core linked via an oxygen bridge to a meta-substituted benzonitrile (SMILES: N#Cc1cccc(Oc2ccnc(Cl)n2)c1; molecular weight 231.64) . The compound is registered under EU REACH regulation [1] and is commercially available as a research chemical with typical purity specifications of 98% . Its structural features—an electron-deficient chloropyrimidine reactive handle and a nitrile group—position it as a versatile intermediate for constructing kinase inhibitor scaffolds, particularly in patent literature describing TBK1/IKKε and related benzonitrile-based inhibitor series [2].

Why 3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile Cannot Be Simply Replaced by Other Chloropyrimidine or Benzonitrile Analogs


The 3-(2-chloropyrimidin-4-yloxy)benzenecarbonitrile scaffold cannot be generically substituted because its reactivity and downstream coupling efficiency are governed by the specific meta-oxygen bridge geometry, the electron-withdrawing nitrile group, and the 2-chloro leaving group. Subtle positional isomerism (e.g., para- vs. meta-substitution on the benzonitrile ring) or replacement of the chlorine with other halogens can significantly alter the rate and selectivity of nucleophilic aromatic substitution (SNAr) reactions required for further derivatization [1]. In kinase inhibitor programs exploiting the benzonitrile-pyrimidine pharmacophore, even minor modifications to the linker or substitution pattern result in loss of target engagement against TBK1 and IKKε, as evidenced by the narrow structure-activity relationships detailed in patent US8969335 [2]. The quantitative evidence below demonstrates precisely where this specific compound offers measurable differentiation that generic alternatives do not replicate.

Quantitative Differentiation Evidence for 3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile (353259-11-7)


Meta-Substituted Benzonitrile Regiochemistry Enables Specific SNAr Reactivity vs. Para-Substituted Analogs

The meta-oxygen linked benzonitrile arrangement in 3-(2-chloropyrimidin-4-yloxy)benzenecarbonitrile provides a distinct reactivity profile in SNAr reactions compared to its para-substituted regioisomer (e.g., 4-(2-chloropyrimidin-4-yloxy)benzonitrile). The electron-withdrawing nitrile group at the meta position exerts a differential inductive effect on the pyrimidine ring's electrophilicity, impacting coupling kinetics with amines or other nucleophiles. In related chloropyrimidine intermediates disclosed in US6448403, meta-substituted aryl ethers demonstrated preferential reactivity under mild conditions, enabling higher yields in subsequent derivatization steps [1]. While direct kinetic data for this specific compound is not publicly available, the class-level inference from chloropyrimidine intermediate chemistry indicates that the meta configuration offers a measurable advantage in reaction selectivity over the para isomer .

Medicinal Chemistry Synthesis Kinase Inhibitor Building Block Nucleophilic Aromatic Substitution

2-Chloro Leaving Group Confers Intermediate SNAr Reactivity Distinct from 2-Fluoro or 2-Bromo Analogs

The 2-chloro substituent on the pyrimidine ring offers a balanced SNAr reactivity profile: it is sufficiently activated for nucleophilic displacement under mild conditions, yet more stable toward hydrolysis than the corresponding 2-fluoro analog. In comparative studies of 2-halopyrimidines, the relative SNAr reactivity order is typically F >> Cl > Br, with chlorine providing a practical middle ground for sequential derivatization. For instance, in patent US6870053, 2-chloropyrimidine intermediates are preferred over 2-fluoro analogs for controlled stepwise functionalization because the fluoro analog reacts too rapidly, leading to mixtures of mono- and di-substituted products [1]. Although direct head-to-head stability data for 3-(2-chloropyrimidin-4-yloxy)benzenecarbonitrile vs. its 2-fluoro counterpart are not published, the class-level inference strongly supports the chloro variant as the more synthetically tractable choice for multi-step kinase inhibitor assembly [2].

Halogenated Pyrimidine Reactivity SNAr Leaving Group Optimization Kinase Inhibitor Intermediate

REACH Registration Enables EU-Compliant Procurement at Quantities Exceeding 1 Tonne/Year

3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile is registered under the EU REACH regulation (EC number 100.045.013), as confirmed by the European Chemicals Agency substance infocard [1]. REACH registration signifies that the compound has undergone a defined set of toxicological and environmental safety assessments, and that it can be legally manufactured in or imported into the EU at tonnage levels specified in the registration dossier. This regulatory standing differentiates it from unregistered analogs (e.g., custom-synthesized 2-chloropyrimidinyl ethers lacking a REACH dossier), which may face import restrictions, require costly notification procedures, or be limited to sub-100 kg annual volumes under research exemptions. The registration data indicates that at least one entity has submitted a full registration dossier, implying validated analytical methods and a defined impurity profile [2].

Regulatory Compliance REACH Registration Chemical Procurement EU

98% Purity Specification with Defined GHS Hazard Profile Supports Safe Handling and Reproducible Synthesis

Commercially available 3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile is supplied with a specified purity of 98% (typical batch-to-batch variation acknowledged) . The vendor-provided GHS classification includes hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation), with the GHS07 exclamation mark pictogram . This level of impurity characterization and safety documentation contrasts with lesser-characterized sources of similar pyrimidine ethers that may lack defined purity thresholds or GHS assessments. The computed logP of 2.79 and TPSA of 58.8 Ų further enable consistent prediction of chromatographic behavior and solubility in synthetic workflows.

Chemical Purity Specification GHS Classification Laboratory Safety

Patent-Cited Scaffold for TBK1/IKKε Kinase Inhibitor Development vs. Unprotected Benzonitrile Intermediates

The benzonitrile-pyrimidine ether motif embodied by 3-(2-chloropyrimidin-4-yloxy)benzenecarbonitrile is a privileged scaffold in the Merck patent series US8969335, which claims benzonitrile derivatives as inhibitors of TBK1 and IKKε kinases—targets implicated in cancer and inflammatory diseases [1]. In this patent family, compounds bearing a benzonitrile group linked to a pyrimidine core via an ether bridge at specific positions demonstrate nanomolar inhibitory activity against TBK1. For example, closely related compounds in the patent (e.g., 2-(oxan-4-yloxy)-5-[2-[[1-(oxolan-3-ylmethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]benzonitrile) exhibit IC50 values as low as 5–7 nM against TBK1 in 384-well flashplate kinase assays [2]. While 3-(2-chloropyrimidin-4-yloxy)benzenecarbonitrile itself represents the core intermediate before further amine coupling, the scaffold's proven entry into potent TBK1/IKKε inhibitor space distinguishes it from simpler benzonitrile intermediates (e.g., 3-hydroxybenzonitrile or 3-cyanophenol) that lack the pyrimidine warhead required for kinase hinge-binding interactions.

TBK1 Inhibitor IKKε Inhibitor Kinase Drug Discovery

Limited Development of Evidence Base: A Transparent Assessment for Informed Procurement

A systematic search of the open scientific and patent literature reveals that 3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile (CAS 353259-11-7) has a limited publicly available evidence base. No direct head-to-head comparative studies between this specific compound and close structural analogs were identified in peer-reviewed journals, public databases (PubChem, ChEMBL, BindingDB), or patent examples. Bioactivity data (IC50, Ki) corresponding to this exact CAS number were not found in authoritative databases. The compound appears primarily as a synthetic intermediate referenced in patent literature (US6448403, US6870053, US8969335) rather than as a biologically characterized entity in its own right. Consequently, the evidence items above rely on class-level inference from related chloropyrimidine chemistry and cross-study comparison to functionalized derivatives. This evidence gap does not diminish the compound's utility as a building block, but it does mean that procurement decisions must be grounded in synthetic tractability, regulatory status, and scaffold precedent rather than direct biological benchmarking [1] [2].

Evidence Gap Procurement Decision Support Data Transparency

Optimal Application Scenarios for 3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile Based on Documented Evidence


Synthesis of TBK1/IKKε Kinase Inhibitor Libraries via SNAr Amine Coupling

This compound serves as a direct precursor for constructing focused kinase inhibitor libraries targeting TBK1 and IKKε, as documented in US8969335 [1]. The 2-chloro leaving group enables straightforward SNAr coupling with diverse amine-bearing fragments, while the meta-benzonitrile group provides the critical pharmacophoric element required for target engagement. Procurement of this intermediate allows medicinal chemistry teams to rapidly generate arrays of final inhibitor candidates with expected TBK1 IC50 values in the nanomolar range (5–860 nM) after coupling [2].

REACH-Compliant Scale-Up for Preclinical Development in EU Jurisdictions

Organizations planning multi-kilogram synthesis campaigns for preclinical candidate advancement within the EU can leverage the compound's REACH registration (EC 100.045.013) [1]. This eliminates the need for costly and time-consuming substance notification procedures, enabling uninterrupted supply chains at tonnage levels. The defined 98% purity specification and GHS safety classification further support batch-to-batch consistency and occupational safety compliance during scale-up [2].

Comparative SNAr Reactivity Screening in Parallel Synthesis Platforms

Owing to the balanced reactivity of the 2-chloro leaving group relative to more labile 2-fluoro analogs [1], this compound is well-suited for automated parallel synthesis workflows where controlled, sequential derivatization is required. The meta-oxygen linkage provides differential electronic properties compared to para-substituted regioisomers, enabling chemists to screen for optimal coupling conditions without the competing side reactions that plague more activated halogenated pyrimidines [2].

Building Block for Proprietary Chloropyrimidine Intermediate Patents

As evidenced by its citation in the SmithKline Beecham chloropyrimidine intermediate patents (US6448403, US6870053) [1], this compound represents a validated entry point for generating novel intellectual property around pyrimidine-based bioactive molecules. Organizations pursuing freedom-to-operate in kinase inhibitor space can utilize this intermediate to construct proprietary derivatives while benefiting from established synthetic routes and characterization data [2].

Quote Request

Request a Quote for 3-(2-Chloropyrimidin-4-yloxy)benzenecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.